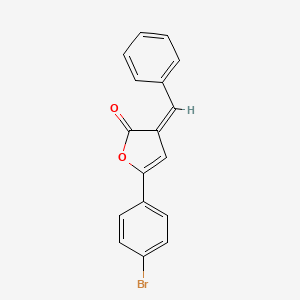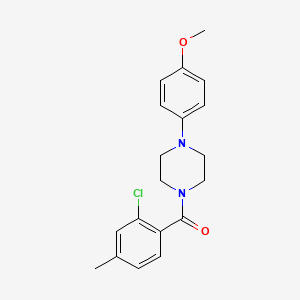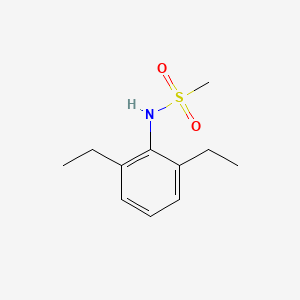
3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone, also known as BBF or Furvina, is a synthetic compound that belongs to the family of furanones. It has been studied extensively for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells. In
Aplicaciones Científicas De Investigación
3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone has been extensively studied for its potential use as an antitumor agent. In vitro studies have shown that 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its antitumor properties, 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone has also been studied for its potential use as an anti-inflammatory agent.
Mecanismo De Acción
The exact mechanism of action of 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone is not fully understood. However, studies have shown that it inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease. 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and death. However, one limitation of using 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone is its potential toxicity. Studies have shown that 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone. One area of research is the development of derivatives of 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone with improved antitumor activity and reduced toxicity. Another area of research is the study of 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone's potential use as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone and its potential use in the treatment of various diseases.
Métodos De Síntesis
3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone can be synthesized using a variety of methods, including the reaction of 4-bromoacetophenone with benzaldehyde in the presence of a base, such as potassium carbonate, and a catalytic amount of piperidine. Other methods involve the use of different aldehydes and ketones to produce different derivatives of 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone.
Propiedades
IUPAC Name |
(3Z)-3-benzylidene-5-(4-bromophenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO2/c18-15-8-6-13(7-9-15)16-11-14(17(19)20-16)10-12-4-2-1-3-5-12/h1-11H/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFIZQPTWQLNME-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-benzylidene-5-(4-bromophenyl)furan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5715985.png)


![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)


![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)

![2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5716058.png)
